molecular formula C24H23ClFN5O2S B4666409 N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE

N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE

Cat. No.: B4666409
M. Wt: 500.0 g/mol
InChI Key: BAGRXCWAFFBDCV-UHFFFAOYSA-N
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Description

N~1~-(3-Chloro-4-fluorophenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, a pyrazole ring, and a chlorofluorophenyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O2S/c1-15-12-16(2)31(29-15)11-5-10-30-23(33)18-6-3-4-7-21(18)28-24(30)34-14-22(32)27-17-8-9-20(26)19(25)13-17/h3-4,6-9,12-13H,5,10-11,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGRXCWAFFBDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(3-chloro-4-fluorophenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrazole ring: This step involves the reaction of the quinazolinone intermediate with a pyrazole derivative, often under reflux conditions.

    Attachment of the chlorofluorophenyl group: This can be accomplished through a nucleophilic substitution reaction, where the quinazolinone-pyrazole intermediate reacts with a chlorofluorophenyl halide.

    Final coupling: The final step involves the coupling of the intermediate with an acetamide derivative, often using a coupling reagent such as EDCI or DCC.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N~1~-(3-Chloro-4-fluorophenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine or fluorine atoms.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies investigating the biological activity of quinazolinone and pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may act as an inhibitor or modulator of certain biological pathways. For example, the quinazolinone core is known to interact with various enzymes, while the pyrazole ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

N~1~-(3-Chloro-4-fluorophenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)acetamide can be compared with other similar compounds, such as:

    N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chlorofluorophenyl group and pyrazole ring but differs in the core structure.

    1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-ylamine: This compound contains a similar pyrazole ring and fluorophenyl group but lacks the quinazolinone core.

    N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)benzamide: This compound features a pyrazole ring and benzamide group, with different substituents compared to the target compound.

The uniqueness of N1-(3-chloro-4-fluorophenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)acetamide lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE

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